6-Deoxyerythromycin A is a significant compound in the family of macrolide antibiotics, particularly related to erythromycin, which is widely used for its antibacterial properties. This compound is characterized by the absence of a hydroxyl group at the C-6 position of the erythromycin structure, which alters its biological activity and pharmacological properties.
6-Deoxyerythromycin A is primarily derived from the fermentation processes of certain Streptomyces species, particularly Saccharopolyspora erythraea, which is known for producing erythromycin and its derivatives. Advances in synthetic biology have enabled the engineering of Escherichia coli to produce this compound through heterologous expression of the erythromycin biosynthetic gene cluster .
As a member of the macrolide class of antibiotics, 6-deoxyerythromycin A is classified as a polyketide. This group of compounds is characterized by their large macrocyclic lactone structures and is known for their efficacy against various bacterial infections.
The synthesis of 6-deoxyerythromycin A can be achieved through both natural fermentation methods and synthetic approaches. The natural method involves the use of genetically modified Streptomyces strains that have been engineered to enhance the production of this compound.
Technical Details:
The molecular structure of 6-deoxyerythromycin A retains the core macrolide framework typical of erythromycins but lacks the hydroxyl group at the C-6 position. This modification plays a crucial role in its interaction with biological targets.
The molecular formula for 6-deoxyerythromycin A is C_15H_28O_5, with a molar mass of approximately 284.39 g/mol. Its structural differences compared to erythromycin can significantly influence its pharmacodynamics and pharmacokinetics.
6-Deoxyerythromycin A undergoes various chemical reactions typical for macrolides, including glycosylation and hydrolysis. These reactions are essential for modifying its structure to enhance efficacy or reduce side effects.
Technical Details:
The mechanism of action for 6-deoxyerythromycin A involves binding to the bacterial ribosome, specifically targeting the 50S subunit. This interaction inhibits protein synthesis by blocking peptide bond formation.
Research indicates that 6-deoxyerythromycin A exhibits similar binding affinities to those observed with other macrolides, although variations in its structure may lead to differences in potency against specific bacterial strains .
Relevant analyses suggest that modifications at critical positions within its structure can significantly influence these properties, impacting its usability as an antibiotic .
6-Deoxyerythromycin A has several applications in scientific research and medicine:
6-Deoxyerythromycin A (Erythromycin F) is a semi-synthetic macrolide antibiotic derivative with the systematic name (3R,4S,5S,6R,7S,9R,11R,12R,13S,14R)-14-Ethyl-7,12,13-trihydroxy-4-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3,5,7,9,11,13-hexamethyl-6-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]oxacyclotetradecane-2,10-dione [3] [7]. Its molecular formula is C₃₇H₆₇NO₁₃, corresponding to a molecular weight of 733.93 g/mol [3] [6]. The compound features a 14-membered macrolactone ring decorated with two deoxysugar moieties: L-cladinose at C3 and D-desosamine at C5.
The stereochemistry of 6-Deoxyerythromycin A is defined by 10 chiral centers, matching the configuration of erythromycin A except at the C6 position. The absence of the C6-hydroxyl group eliminates one stereogenic center, resulting in a total of 18 stereoisomers theoretically possible, though biosynthesis yields a single enantiomer [1] [6]. Nuclear magnetic resonance (NMR) studies confirm that the relative configurations of remaining chiral centers (C8-C12) are identical to those in erythromycin A, preserving the characteristic anti orientation between C8–H and C9–H [3].
Table 1: Fundamental Chemical Identifiers of 6-Deoxyerythromycin A
Property | Value |
---|---|
CAS Registry Number | 114-07-8 |
IUPAC Name | (3R,4S,5S,6R,7S,9R,11R,12R,13S,14R)-14-Ethyl-7,12,13-trihydroxy-4-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3,5,7,9,11,13-hexamethyl-6-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]oxacyclotetradecane-2,10-dione |
Molecular Formula | C₃₇H₆₇NO₁₃ |
Molecular Weight | 733.93 g/mol |
XLogP3-AA | 3.2 (Predicted) |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 13 |
Structurally, 6-Deoxyerythromycin A serves as a biosynthetic and functional intermediate between erythronolide B and erythromycin A:
Table 2: Structural and Functional Comparison of Key Erythromycin Precursors
Feature | Erythronolide B | 6-Deoxyerythromycin A | Erythromycin A |
---|---|---|---|
Molecular Formula | C21H38O7 | C37H67NO13 | C37H67NO13 |
Sugar Attachments | None | Cladinose + Desosamine | Cladinose + Desosamine |
C6 Functional Group | Carbonyl (C=O) | Carbonyl (C=O) | Hydroxyl (OH) |
C12 Functional Group | Hydroxyl (OH) | Hydroxyl (OH) | Hydroxyl (OH) |
Acid Stability | High (no C8 ketalization) | Moderate (no C6-assisted degradation) | Low (C6-OH facilitates ketalization) |
Antibacterial Activity | None | Reduced | High |
Functionally, 6-Deoxyerythromycin A exhibits ≈10-fold lower antibacterial activity than erythromycin A against Staphylococcus aureus due to impaired ribosome binding affinity. However, its acid stability is superior: Under pH 3.0, erythromycin A undergoes 90% degradation within 2 hours, whereas 6-Deoxyerythromycin A shows <30% degradation under identical conditions [4] [5]. This stability arises because intramolecular ketal formation between C12-OH and the C9-carbonyl—a major degradation route in erythromycin A—is sterically hindered in the 6-deoxy analogue [6].
While more stable than erythromycin A, 6-Deoxyerythromycin A remains susceptible to acid-catalyzed degradation via two primary pathways:
Enol Ether Formation: At pH < 4.0, the C9 carbonyl undergoes protonation, followed by nucleophilic attack by the C8-H− proton. This results in dehydration across C8–C9, forming 8,9-anhydro-6-deoxyerythronolide A 6,9-hemiketal (C37H65NO12; MW 715.91 g/mol). This enol ether derivative exhibits no antibacterial activity due to loss of the critical C9 ketone required for hydrogen bonding with the 23S rRNA [3] [7]. The reaction proceeds as follows:$$\ce{6-Deoxyerythromycin A ->[H^+, -H_2O] 8,9-Anhydro-6-deoxyerythronolide A 6,9-hemiketal}$$
Desosamine Cleavage: Strong acids (pH < 2.0) hydrolyze the glycosidic bond between desosamine and the macrolactone, yielding 6-deoxyerythronolide A (aglycone) and free desosamine. This degradation product loses >95% of antibacterial activity since desosamine is essential for anchoring to the bacterial 50S ribosomal subunit [3] [6].
High-performance liquid chromatography (HPLC) analyses of acid-stressed 6-Deoxyerythromycin A (0.1M HCl, 37°C, 24h) reveal the following degradation profile:
Notably, the absence of the C6-OH group prevents the formation of erythromycin A’s primary degradation product (6,9;9,12-spiroketal), explaining its enhanced stability in gastric environments compared to erythromycin A [4] [6].
Comprehensive List of Compounds Mentioned:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: